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Compound of Interest

Compound Name: Cy7 diacid

Cat. No.: B12322769

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) diacid, a near-infrared (NIR)
fluorescent dye with significant applications in biomedical research and drug development. We
will delve into its chemical structure, physicochemical and spectral properties, and provide
detailed experimental protocols for its use.

Chemical Structure and Variants

Cy7 diacid, also known as Cyanine7 dicarboxylic acid, is a heptamethine cyanine dye. Its core
structure consists of two indolenine rings linked by a seven-carbon polymethine chain. The
"diacid" designation indicates the presence of two carboxylic acid functional groups, typically at
the terminus of alkyl chains attached to the nitrogen atoms of the indolenine rings. These
carboxylic acid groups serve as reactive handles for conjugation to biomolecules.

A key variation of this dye is the sulfonated form, often referred to as sulfo-Cy7 diacid. The
addition of sulfonate groups dramatically increases the water solubility of the dye, which is a
critical property for many biological applications.[1]

Below are the representative chemical structures for both the non-sulfonated and sulfonated
forms of Cy7 diacid.

Figure 1: Chemical Structure of a representative Cy7 dicarboxylic acid.
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Caption: Representative structure of Cy7 dicarboxylic acid.
Figure 2: Chemical Structure of a representative sulfo-Cy7 dicarboxylic acid.
Caption: Representative structure of sulfo-Cy7 dicarboxylic acid.

Physicochemical and Spectral Properties

The properties of Cy7 diacid can vary depending on its specific structure (e.g., length of the
alkyl chain) and whether it is sulfonated. The following tables summarize the key properties for
representative non-sulfonated and sulfonated Cy7 diacid compounds.

Table 1: Physicochemical Properties of Cy7 Diacid Variants

sulfo-Cyanine7

Property Cyanine7 dicarboxylic acid . . .
dicarboxylic acid
Appearance Dark green solid Dark green solid
Molecular Formula C42H53CIN204][2] C42H51KN2010S2[3]
Molecular Weight 685.35 g/mol [2] 847.1 g/mol [3]
- Good in DCM, DMF, DMSO; _
Solubility Good in water, DMF, DMSO

low in water

Storage Conditions

-20°C in the dark, desiccate

-20°C in the dark, desiccate

Table 2: Spectral Properties of Cy7 Diacid Variants
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sulfo-Cyanine7

Property Cyanine7 dicarboxylic acid . . .
dicarboxylic acid
Excitation Maximum (Aex) ~750 nm ~750 nm
Emission Maximum (Aem) ~773 nm ~773 nm
Molar Extinction Coefficient (g) ~199,000 L-mol-t.cm~! ~240,600 L-mol-t.cm~!
Fluorescence Quantum Yield
~0.3 ~0.24
(P)
Stokes Shift ~23 nm ~23 nm

The fluorescence quantum yield of cyanine dyes is highly sensitive to their environment,
including solvent viscosity and temperature. An increase in solvent viscosity can lead to a
higher quantum yield by restricting the non-radiative cis-trans isomerization of the polymethine
chain. Conversely, higher temperatures tend to decrease the quantum yield. The fluorescence
of Cy7 is generally stable over a broad pH range, from approximately 3 to 10.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Cy7 diacid.

Determination of Fluorescence Quantum Yield
(Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a Cy7 diacid
sample by comparing it to a standard with a known quantum yield.

Materials:

Cy7 diacid sample

Quantum yield standard (e.g., Indocyanine Green in DMSO)

High-purity solvent (e.g., DMSO, PBS)

UV-Vis spectrophotometer
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e Spectrofluorometer
e Quartz cuvettes (1 cm path length)
Procedure:

o Prepare Stock Solutions: Prepare stock solutions of the Cy7 diacid sample and the quantum
yield standard in the chosen solvent.

o Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the sample
and the standard. The absorbance of these solutions at the excitation wavelength should be
kept below 0.1 to avoid inner filter effects.

e Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of
each dilution at the selected excitation wavelength.

o Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission
spectrum for each dilution of the sample and the standard at the same excitation wavelength
used for the absorbance measurements.

e Data Analysis:
o Integrate the area under the fluorescence emission spectrum for each solution.

o For both the sample and the standard, plot the integrated fluorescence intensity versus

absorbance.

o Determine the gradient (slope) of the linear fit for both the sample (Grad_X) and the
standard (Grad_ST).

o Calculate the quantum yield of the sample (®_X) using the following equation:
® X=&_ST*(Grad_X/Grad_ST) * (n_X?/n_ST?
Where:

» ® ST is the known quantum yield of the standard.
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» n_X s the refractive index of the sample solvent.
» n_ST is the refractive index of the standard's solvent.

Figure 3: Workflow for Determining Fluorescence Quantum Yield.
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Caption: Workflow for the comparative determination of fluorescence quantum yield.

Conjugation of Cy7 Diacid to Proteins (via NHS Ester)

This protocol describes the conjugation of Cy7 diacid to primary amines on a protein by first
activating the carboxylic acids to N-hydroxysuccinimide (NHS) esters.

Materials:

e Cy7 diacid

e Protein to be labeled (in an amine-free buffer, e.g., PBS)
e Anhydrous DMSO or DMF

» N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for sulfo-Cy7 diacid
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e Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
e Quenching buffer (e.g., 1 M Tris-HCI, pH 8.0)
e Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
e Activate Cy7 Diacid:
o Dissolve Cy7 diacid in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

o Add 1.5 equivalents of EDC and 1.2 equivalents of NHS (or sulfo-NHS) to the dye
solution.

o Stir the reaction mixture at room temperature for 15-30 minutes in the dark.
e Prepare Protein:

o Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If
necessary, perform a buffer exchange.

e Conjugation Reaction:
o Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

o Add the activated Cy7 NHS ester solution to the protein solution. A starting molar ratio of
10:1 to 20:1 (dye:protein) is recommended.

o Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected
from light.

o Purification:

o Remove unconjugated dye and reaction byproducts by passing the reaction mixture
through a size-exclusion chromatography column. The first colored fraction to elute will be
the labeled protein.
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¢ Characterization:

o Determine the degree of labeling (DOL) by measuring the absorbance of the purified
conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

Figure 4: Signaling Pathway of Cy7 Diacid Protein Conjugation.
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Caption: A simplified workflow for the conjugation of Cy7 diacid to a protein.

Quality Control and Characterization

The purity and identity of Cy7 diacid and its conjugates are crucial for reliable experimental
results. The following methods are recommended for quality control:
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e High-Performance Liquid Chromatography (HPLC): HPLC with a C18 reverse-phase column
and a UV-Vis detector can be used to assess the purity of the dye. A gradient of an aqueous
buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically
used for elution.

o Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used
to confirm the molecular weight of the dye and its conjugates.

 NMR Spectroscopy: *H and 3C NMR spectroscopy can be used to confirm the chemical
structure of the dye.

o UV-Vis Spectroscopy: The absorbance spectrum can be used to confirm the characteristic
absorption maximum of the dye and to determine its concentration using the Beer-Lambert

law.

Figure 5: Logical Relationship for Quality Control.
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Caption: Key methods for the quality control and characterization of Cy7 diacid.

Synthesis Overview

The synthesis of cyanine dyes, including Cy7 diacid, is a multi-step process. While a detailed,
reproducible protocol for the specific synthesis of Cy7 diacid is not readily available in the
public domain, the general approach involves the condensation of two heterocyclic precursors
with a polymethine chain-forming reagent. The synthesis typically begins with the alkylation of
an indolenine precursor with a reagent containing a carboxylic acid group. This is followed by a
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condensation reaction with a heptamethine source to form the characteristic polymethine
bridge.

Conclusion

Cy7 diacid is a versatile near-infrared fluorescent dye with significant potential in various
research and development applications. Its reactive carboxylic acid groups allow for
straightforward conjugation to a wide range of biomolecules, and its favorable spectral
properties make it an excellent choice for in vivo imaging and other sensitive detection
methods. The availability of a water-soluble sulfonated version further expands its utility in
biological systems. By understanding its chemical properties and utilizing the detailed protocols
provided in this guide, researchers can effectively employ Cy7 diacid to advance their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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